molecular formula C13H19FN2O B5059891 N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide

N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide

Cat. No. B5059891
M. Wt: 238.30 g/mol
InChI Key: LXBMWURLUPMJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide, commonly known as DMFP, is a chemical compound used in scientific research. It is a fluorinated benzamide derivative that has shown promising results in various studies.

Mechanism of Action

DMFP acts as a fluorescent probe by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of fluorescence quenching in DMFP is based on the photoinduced electron transfer (PET) process. The electron-rich amino group of DMFP donates an electron to the electron-deficient fluorophore, resulting in fluorescence quenching. The extent of fluorescence quenching depends on the distance between the fluorophore and the biomolecule to which DMFP is bound.
Biochemical and Physiological Effects:
DMFP is a non-toxic compound that does not interfere with the normal physiological processes of cells. It has been shown to be a useful tool in studying the biochemical and physiological effects of various drugs and ligands. DMFP has been used to measure ligand binding affinity, enzyme kinetics, and ion channel activity. It has also been used to study the localization and trafficking of proteins in cells.

Advantages and Limitations for Lab Experiments

DMFP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to biomolecules. It is non-toxic and does not interfere with the normal physiological processes of cells. Moreover, DMFP is a highly sensitive probe that can detect changes in fluorescence even at low concentrations. However, DMFP has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. Moreover, DMFP can bind to non-specific sites in biomolecules, leading to false-positive results.

Future Directions

DMFP has shown promising results in various scientific research applications. There are several future directions for DMFP research. One direction is to develop new derivatives of DMFP that have improved fluorescence properties and binding affinity. Another direction is to use DMFP in live-cell imaging studies to monitor the localization and trafficking of proteins in real-time. Moreover, DMFP can be used to study the structure and function of ion channels and transporters in more detail. Finally, DMFP can be used in drug discovery research to screen for new drugs that bind to specific biomolecules.

Synthesis Methods

DMFP can be synthesized by reacting 2-fluorobenzoic acid with 3-(dimethylamino)-2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography using a suitable solvent system.

Scientific Research Applications

DMFP has been extensively used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a tool to study enzyme kinetics and drug-receptor interactions. DMFP is particularly useful in fluorescence polarization assays, where it can be used to monitor ligand binding to proteins or nucleic acids. Moreover, DMFP has been used to study the structure and function of ion channels and transporters.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-10(9-16(2)3)8-15-13(17)11-6-4-5-7-12(11)14/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMWURLUPMJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1F)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide

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